

Technical Monograph: 2-Chloro-4-(4-methoxyphenyl)thiazole

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Compound of Interest

Compound Name: 2-Chloro-4-(4-methoxyphenyl)thiazole
CAS No.: 2104-01-0
Cat. No.: B1452138

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Scaffold Mechanics, Synthetic Utility, and Pharmacological Trajectories[1]

Executive Summary

2-Chloro-4-(4-methoxyphenyl)thiazole (CAS: 2103-96-0 / Analogous series) represents a critical electrophilic scaffold in medicinal chemistry. While often categorized as a synthetic intermediate, its structural architecture—combining a reactive C2-chlorine "warhead" with a lipophilic, hydrogen-bond-accepting 4-anisyl "anchor"—makes it a privileged template for developing high-affinity ligands.

This guide analyzes the compound not merely as a reagent, but as a pharmacophore precursor. Its mechanism of action is dual-layered:

- **Chemical MoA:** It functions as a substrate for nucleophilic aromatic substitution (), enabling the rapid generation of diverse libraries (aminothiazoles, hydrazinylthiazoles).

- Biological MoA (Derived): Upon derivatization, the scaffold integrates into the ATP-binding pockets of kinases (EGFR, VEGFR-2) and bacterial DNA gyrase (GyrB), where the 4-methoxyphenyl moiety provides critical hydrophobic stabilization.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The molecule consists of a 1,3-thiazole ring substituted at the 4-position with a p-methoxyphenyl group and at the 2-position with a chlorine atom.

Property	Value / Description
IUPAC Name	2-Chloro-4-(4-methoxyphenyl)-1,3-thiazole
Molecular Formula	
Molecular Weight	~225.69 g/mol
LogP (Predicted)	~3.2 (Lipophilic)
Electronic Character	Electron-deficient C2 (due to N3 and Cl); Electron-rich Phenyl ring (due to -OMe)
Key Reactivity	Nucleophilic displacement at C2; Electrophilic substitution at C5

Synthetic Mechanism: The Hantzsch-Sandmeyer Sequence

The generation of this scaffold typically follows a robust two-stage protocol involving the Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation.

Step 1: Hantzsch Cyclization

The reaction of 2-bromo-4'-methoxyacetophenone with thiourea yields the 2-amino intermediate. The mechanism involves the nucleophilic attack of the thiourea sulfur on the α -carbon of the ketone, followed by cyclodehydration.

Step 2: Diazotization and Chlorination (Sandmeyer)

The 2-amino-4-(4-methoxyphenyl)thiazole is converted to the 2-chloro derivative via diazotization. The diazonium salt is unstable and is displaced by chloride ions (using CuCl or concentrated HCl).

Experimental Protocol: Synthesis of the Scaffold

- **Cyclization:** Dissolve 2-bromo-4'-methoxyacetophenone (10 mmol) and thiourea (11 mmol) in Ethanol (20 mL). Reflux for 2-4 hours. Cool, filter the hydrobromide salt of 2-amino-4-(4-methoxyphenyl)thiazole. Neutralize with .
- **Chlorination:** Suspend the 2-amino intermediate (5 mmol) in conc. HCl (10 mL) at 0-5°C. Add (aq) dropwise to form the diazonium species. Stir for 30 mins.
- **Displacement:** Slowly add CuCl (or warm the solution) to facilitate evolution and chloride substitution.
- **Workup:** Extract with Ethyl Acetate, wash with brine, dry over , and recrystallize from Ethanol.

Mechanism of Action: The "Anchor and Trigger" Model

To understand the utility of this compound in drug development, we must analyze its interactions through the "Anchor and Trigger" model.

The Trigger: C2-Chloro Electrophilicity

The C2 position of the thiazole ring is inherently electron-deficient due to the inductive effect of the adjacent Nitrogen and Sulfur atoms. The Chlorine atom enhances this deficiency, making C2 a "soft" electrophile.

- **Mechanism:** Nucleophiles (amines, thiols, hydrazines) attack C2, forming a Meisenheimer-like tetrahedral intermediate. The chloride acts as a leaving group, restoring aromaticity.

- Utility: This allows the attachment of "tail" groups (e.g., piperazines, morpholines) that solubilize the drug or interact with the solvent-exposed regions of a protein target.

The Anchor: 4-(4-Methoxyphenyl) Pharmacophore

Once the drug enters a binding pocket, the 4-(4-methoxyphenyl) group acts as the primary anchor.

- Hydrophobic Clamping: The phenyl ring engages in

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T-shaped or parallel stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein.
- H-Bond Acceptance: The para-methoxy oxygen serves as a weak hydrogen bond acceptor, often interacting with backbone amides or specific water networks within the active site.

Therapeutic Trajectories (Derived Bioactivity)[5]

The **2-chloro-4-(4-methoxyphenyl)thiazole** scaffold is the precursor to several classes of bioactive agents.

Pathway A: Tyrosine Kinase Inhibition (EGFR / VEGFR-2)

Derivatives where the C2-chlorine is replaced by anilines or hydrazones often function as ATP-competitive inhibitors.

- Target: Epidermal Growth Factor Receptor (EGFR).[1]
- Binding Mode: The thiazole nitrogen (N3) often forms a key hydrogen bond with the "hinge region" of the kinase (e.g., Met793 in EGFR). The 4-methoxyphenyl group occupies the hydrophobic "back pocket" (Gatekeeper region), determining selectivity.
- Outcome: Prevention of autophosphorylation, halting downstream signaling (Ras/Raf/MEK/ERK), leading to apoptosis in cancer cells (e.g., NSCLC).

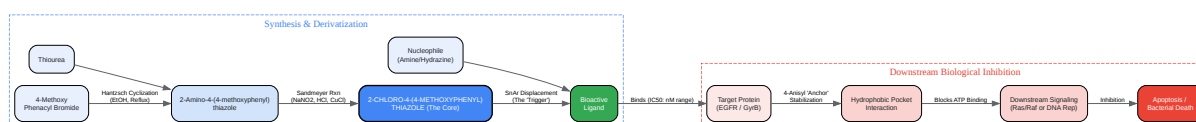
Pathway B: Bacterial DNA Gyrase Inhibition[1]

- Target: GyrB subunit of DNA Gyrase (essential for DNA supercoiling).[1]

- Mechanism: 2-amino-thiazole derivatives bind to the ATP-binding pocket of GyrB. The 4-methoxyphenyl group stacks against conserved residues, stabilizing the inhibitor-enzyme complex and preventing ATP hydrolysis.
- Outcome: Bacteriostasis or bactericidal activity against Gram-positive pathogens (*S. aureus*).^{[2][1]}

Visualization: Synthesis & Signaling

The following diagrams illustrate the synthetic pathway to the scaffold and the downstream biological signaling inhibited by its derivatives.



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Figure 1: Integrated workflow showing the chemical synthesis of the 2-chloro scaffold and its transformation into bioactive ligands that inhibit kinase or gyrase pathways.

Experimental Protocol: In Vitro Kinase Assay (EGFR)^[5]

To validate the activity of derivatives synthesized from the 2-chloro scaffold, the following standard protocol is recommended.

Reagents:

- Recombinant EGFR kinase domain.
- Poly(Glu,Tyr) 4:1 substrate.

- -ATP or Luciferase-based ATP detection system.
- Test Compound (Derivative of **2-chloro-4-(4-methoxyphenyl)thiazole**).

Procedure:

- Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to test concentrations (e.g., 0.1 nM to 10 M) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.01% Brij-35).
- Incubation: Mix EGFR enzyme (0.2-0.5 ng/ L) with the test compound in a 384-well plate. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
- Initiation: Add the Substrate cocktail (Poly(Glu,Tyr) and ATP).
- Reaction: Incubate for 60 minutes at RT.
- Termination & Detection:
 - Radiometric: Spot onto P81 ion-exchange paper, wash with phosphoric acid, and count via scintillation.
 - Luminescence: Add detection reagent (e.g., ADP-Glo), incubate 40 mins, and read RLU on a plate reader.
- Analysis: Plot RLU vs. log[Compound]. Fit data to the sigmoid dose-response equation to determine

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- **2-Chloro-4-(4-methoxyphenyl)thiazole** Product Data. Source: PubChem / Chem-Impex. Context: Physicochemical properties and CAS identification (2103-96-0).[3] URL:[[Link](#)]

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